molecular formula C26H46N2O12 B11937636 m-PEG9-Mal

m-PEG9-Mal

Cat. No.: B11937636
M. Wt: 578.6 g/mol
InChI Key: GMMOXURYXYPBKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methoxy polyethylene glycol maleimide typically involves the reaction of methoxy polyethylene glycol with maleic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of methoxy polyethylene glycol maleimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methoxy polyethylene glycol maleimide primarily undergoes substitution reactions due to the presence of the maleimide group. It reacts with thiol groups in a Michael addition reaction, forming stable thioether bonds .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used for various applications, including drug delivery and protein modification .

Mechanism of Action

Methoxy polyethylene glycol maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. In the context of PROTACs, it acts as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Methoxy polyethylene glycol maleimide is unique due to its specific functional group and its ability to form stable thioether bonds. Similar compounds include:

    Methoxy polyethylene glycol succinimidyl carbonate: Reacts with amine groups instead of thiol groups.

    Methoxy polyethylene glycol aldehyde: Reacts with amine groups to form imine bonds.

    Methoxy polyethylene glycol azide: Used in click chemistry reactions with alkynes.

Methoxy polyethylene glycol maleimide stands out for its high reactivity towards thiol groups, making it particularly useful in applications requiring stable thioether linkages .

Properties

Molecular Formula

C26H46N2O12

Molecular Weight

578.6 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C26H46N2O12/c1-32-8-9-34-12-13-36-16-17-38-20-21-40-23-22-39-19-18-37-15-14-35-11-10-33-7-5-27-24(29)4-6-28-25(30)2-3-26(28)31/h2-3H,4-23H2,1H3,(H,27,29)

InChI Key

GMMOXURYXYPBKB-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origin of Product

United States

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